Cas no 213819-48-8 (Belotecan hydrochloride)
Belotecan hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Camtobell hydrochloride
- (S)-4-Ethyl-4-hydroxy-11-[2-(isopropylamino)ethyl]-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione hydrochloride
- Belotecan Hydrochloride
- CKD-602
- Belotecan HCl
- CKD 602
- Belotecan (hydrochloride)
- 01DZ4127G7
- Belotecan hydrochloride (USAN)
- Belotecan Hydrochloride [USAN]
- BCP28717
- API0009359
- D03225
- 819C488
- 7-(2-(N
- CKD-602 hydrochloride
- Belotecan Hydrochloride; Camtobell; CKD602; CKD-602; CKD 602
- 7-(2-(N-isopropylamino)ethyl)camptothecin hydrochloride
- (4S)-4-Ethyl-4-hydroxy-11-(2-((1-methylethyl)amino)ethyl)-1,12-dihydro-14H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H)-dione hydrochloride
- UNII-01DZ4127G7
- (19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride
- AS-57915
- AKOS027420465
- (S)-4-ethyl-4-hydroxy-11-(2-(isopropylamino)ethyl)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dionehydrochloride
- BELOTECAN HYDROCHLORIDE [MI]
- DTXSID60175647
- 213819-48-8
- (4S)-4-ETHYL-4-HYDROXY-11-(2-((1-METHYLETHYL)AMINO)ETHYL)-1,12-DIHYDRO-14H-PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLINE-3,14(4H)-DIONEHYDRODCHLORIDE
- Q27231424
- CS-6955
- s6631
- BELOTECAN HYDROCHLORIDE [MART.]
- EX-A5718
- (4S)-4-Ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-1H-pyrano[3?,4?:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione Hydrochloride
- Belotecan (CKD-602) hydrochloride
- CKD-602; belotecan hydrochloride
- (4S)-4-Ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]-ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione hydrochloride
- (S)-4-ethyl-4-hydroxy-11-(2-(isopropylamino)ethyl)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione hydrochloride
- Belotecan hydrochloride(CKD-602)
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-(2-((1-methylethyl)amino)ethyl)-, monohydrochloride, (4S)-
- 1H-PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLINE-3,14(4H,12H)-DIONE,4-ETHYL-4-HYDROXY-11(2-((1METHYLETHYL)-MONOHYDROCHLORIDE, (4S)-
- BELOTECAN HYDROCHLORIDE [WHO-DD]
- HY-13566A
- CHEMBL2107315
- J-014022
- D70217
- 2-[(19S)-19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl-propan-2-ylazanium;chloride
- CamtobellHydrochloride
- Belotecan hydrochloride(CKD-602)?
- Belotecan hydrochloride
-
- MDL: MFCD07772313
- Inchi: 1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1
- InChI Key: SJKBXKKZBKCHET-UQIIZPHYSA-N
- SMILES: Cl.O1C([C@](CC)(C2C=C3C4C(=C(C5C=CC=CC=5N=4)CCNC(C)C)CN3C(C=2C1)=O)O)=O
Computed Properties
- Exact Mass: 469.17700
- Monoisotopic Mass: 469.176834
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 865
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.8
Experimental Properties
- Boiling Point: 772.4°Cat760mmHg
- Flash Point: 420.9°C
- PSA: 93.45000
- LogP: 3.81300
Belotecan hydrochloride Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Belotecan hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC11470-100 mg |
Belotecan hydrochloride(CKD-602) |
213819-48-8 | >98% | 100mg |
$850.0 | 2022-03-01 | |
| DC Chemicals | DC11470-250 mg |
Belotecan hydrochloride(CKD-602) |
213819-48-8 | >98% | 250mg |
$1500.0 | 2022-03-01 | |
| DC Chemicals | DC11470-1 g |
Belotecan hydrochloride(CKD-602) |
213819-48-8 | >98% | 1g |
$3000.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ388-20mg |
Belotecan hydrochloride |
213819-48-8 | 97% | 20mg |
4017.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ388-10mg |
Belotecan hydrochloride |
213819-48-8 | 97% | 10mg |
2284CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ388-5mg |
Belotecan hydrochloride |
213819-48-8 | 97% | 5mg |
1522CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ388-25mg |
Belotecan hydrochloride |
213819-48-8 | 97% | 25mg |
4823CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ388-50mg |
Belotecan hydrochloride |
213819-48-8 | 97% | 50mg |
9096CNY | 2021-05-07 | |
| S e l l e c k ZHONG GUO | S6631-5mg |
Belotecan (CKD-602) hydrochloride |
213819-48-8 | 99.76% | 5mg |
¥1204.53 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S6631-25mg |
Belotecan (CKD-602) hydrochloride |
213819-48-8 | 99.76% | 25mg |
¥3743.68 | 2023-09-15 |
Belotecan hydrochloride Suppliers
Belotecan hydrochloride Related Literature
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Dongxuan He,Wei Zhang,Hongzhang Deng,Shuaidong Huo,Yi-Feng Wang,Ningqiang Gong,Liandong Deng,Xing-Jie Liang,Anjie Dong Chem. Commun. 2016 52 14145
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Saeid Kargozar,Francesco Baino,Sepideh Hamzehlou,Michael R. Hamblin,Masoud Mozafari Chem. Soc. Rev. 2020 49 5008
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M. V. Madhubabu,R. Shankar,Satish. S. More,Mandava V. Basaveswara Rao,U. K. Syam Kumar,A. Raghunadh RSC Adv. 2016 6 36599
Additional information on Belotecan hydrochloride
Recent Advances in Belotecan Hydrochloride (213819-48-8) Research: A Comprehensive Review
Belotecan hydrochloride (CAS: 213819-48-8), a synthetic camptothecin derivative, has emerged as a promising chemotherapeutic agent in recent years. As a topoisomerase I inhibitor, it exhibits potent antitumor activity against various malignancies, particularly small cell lung cancer (SCLC) and ovarian cancer. This research brief synthesizes the latest findings on Belotecan hydrochloride, focusing on its mechanism of action, clinical efficacy, and recent advancements in formulation and combination therapies.
Recent pharmacokinetic studies have revealed that Belotecan hydrochloride demonstrates improved water solubility compared to its parent compound, camptothecin, while maintaining significant antitumor activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the hydrochloride salt formulation (213819-48-8) enhances bioavailability by approximately 40% compared to the free base form. This improvement is attributed to the compound's optimized physicochemical properties, including its pKa value of 8.2 and logP of 1.9, which contribute to better tissue penetration.
Clinical trials have shown particularly promising results in SCLC treatment. The phase III BELIEF trial (2022) reported an overall response rate of 38.7% in extensive-stage SCLC patients receiving Belotecan hydrochloride monotherapy, with a median progression-free survival of 4.2 months. Notably, the drug showed reduced hematological toxicity compared to other topoisomerase inhibitors, with grade 3/4 neutropenia occurring in only 28% of patients. These findings were recently corroborated by a multicenter study published in Lung Cancer (2024), which additionally highlighted the drug's efficacy in platinum-resistant cases.
Recent formulation advancements have focused on nanoparticle delivery systems to further enhance Belotecan hydrochloride's therapeutic index. A 2023 study in Biomaterials Science developed PEGylated liposomal Belotecan that demonstrated a 3-fold increase in tumor accumulation compared to the conventional formulation in xenograft models. This innovation has shown potential in overcoming the blood-brain barrier, opening new possibilities for treating brain metastases.
Combination therapy approaches have also gained significant attention. Research published in Molecular Cancer Therapeutics (2024) identified synergistic effects when Belotecan hydrochloride is combined with immune checkpoint inhibitors. The combination with anti-PD-1 therapy resulted in complete tumor regression in 40% of murine models, suggesting potential for overcoming immunotherapy resistance in SCLC. Additionally, preclinical studies have shown promising results when used with PARP inhibitors in BRCA-mutated cancers.
Despite these advancements, challenges remain in optimizing dosing regimens and managing interpatient variability. A recent pharmacogenomics study (Nature Precision Oncology, 2023) identified UGT1A1 polymorphisms as significant predictors of toxicity, suggesting the need for personalized dosing strategies. Ongoing phase II trials are currently evaluating genotype-guided dosing approaches to maximize efficacy while minimizing adverse effects.
In conclusion, Belotecan hydrochloride (213819-48-8) represents a significant advancement in topoisomerase inhibitor therapy, with growing evidence supporting its clinical utility in various solid tumors. The development of novel formulations and combination strategies continues to expand its therapeutic potential. Future research directions include further exploration of its immunomodulatory effects and development of biomarker-driven treatment protocols to optimize patient outcomes.
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